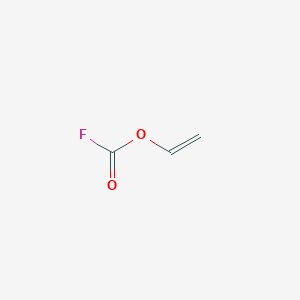
Ethenyl carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl carbonofluoridate is an organic compound characterized by the presence of an ethenyl group (−CH=CH2) and a carbonofluoridate group (−COF)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl carbonofluoridate can be synthesized through the reaction of ethenyl alcohol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbonofluoridate group. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of specialized reactors that can maintain the necessary low temperatures and control the reaction environment. The process may also involve the use of continuous flow reactors to ensure a consistent and high-yield production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl carbonofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonofluoridate group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Ethenyl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethenyl carbonofluoridate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long chains that contribute to the material properties of the compound. The carbonofluoridate group can participate in nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl fluoride: Contains a vinyl group and a fluorine atom.
Vinyl acetate: Contains a vinyl group and an acetate group.
Vinyl chloride: Contains a vinyl group and a chlorine atom.
Uniqueness
Ethenyl carbonofluoridate is unique due to the presence of both the ethenyl and carbonofluoridate groups, which confer distinct chemical reactivity and potential applications. Unlike other vinyl compounds, this compound can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
40463-64-7 |
|---|---|
Formule moléculaire |
C3H3FO2 |
Poids moléculaire |
90.05 g/mol |
Nom IUPAC |
ethenyl carbonofluoridate |
InChI |
InChI=1S/C3H3FO2/c1-2-6-3(4)5/h2H,1H2 |
Clé InChI |
GRLXVBPHGMHJQW-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


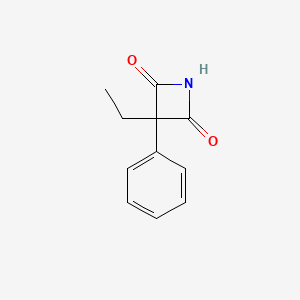




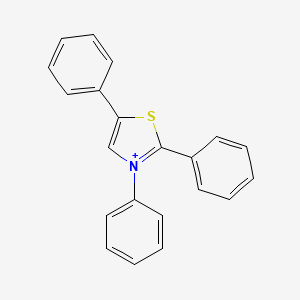
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)


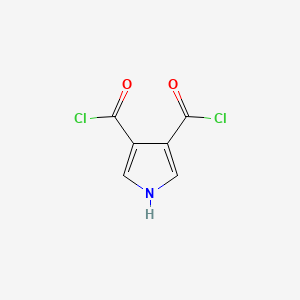


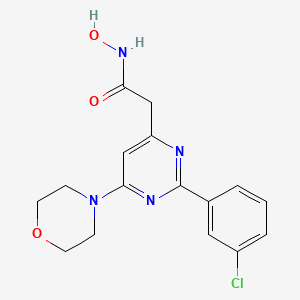
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
